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molecular formula C10H5Br2ClN2 B8433744 2,5-Dibromo-3-(4-chloro-phenyl)-pyrazine

2,5-Dibromo-3-(4-chloro-phenyl)-pyrazine

Cat. No. B8433744
M. Wt: 348.42 g/mol
InChI Key: INOAXJJTEWLQBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07629346B2

Procedure details

To a suspension of 12.00 g (0.033 mol) 5-bromo-3-(4-chloro-phenyl)-pyrazin-2-ylamine in 80 ml dibromomethane was added 5.93 g isoamyl nitrite. To the resulting mixture was added dropwise during ca 45 min a solution of 7.75 g trimethylbromosilane in 20 ml dibromomethane with stirring at ambient temperature. The mixture was stirred at room temperature for 2 h. To the resulting dark solution was added 100 ml of a 10% aqueous sodium bicarbonate. The phases were separated and the organic phase washed with brine. To the organic phase was added silica gel (ca. 100 g) and the solvent was removed under aspirator vacuum. The product was purified by chromatography with dichloromethane:heptane=1:3 to yield 11.93 g (79% yield) 2,5-dibromo-3-(4-chloro-phenyl)-pyrazine as white crystals melting at 123-125° C. and as a byproduct 0.300 g 5-bromo-3-(4-chloro-phenyl)-2-(3-methyl-butoxy)-pyrazine as a yellow oil. MS (ISP) (M+H+)=357.0 and 355.0.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
5.93 g
Type
reactant
Reaction Step Two
Quantity
7.75 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:3]=[C:4]([C:9]2[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][CH:10]=2)[C:5](N)=[N:6][CH:7]=1.N(OCCC(C)C)=O.C[Si](C)(C)[Br:26].C(=O)(O)[O-].[Na+]>BrCBr.CCCCCCC>[Br:26][C:5]1[C:4]([C:9]2[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][CH:10]=2)=[N:3][C:2]([Br:1])=[CH:7][N:6]=1 |f:3.4|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
BrC=1N=C(C(=NC1)N)C1=CC=C(C=C1)Cl
Name
Quantity
80 mL
Type
solvent
Smiles
BrCBr
Step Two
Name
Quantity
5.93 g
Type
reactant
Smiles
N(=O)OCCC(C)C
Step Three
Name
Quantity
7.75 g
Type
reactant
Smiles
C[Si](Br)(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
BrCBr
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the organic phase washed with brine
ADDITION
Type
ADDITION
Details
To the organic phase was added silica gel (ca. 100 g)
CUSTOM
Type
CUSTOM
Details
the solvent was removed under aspirator vacuum
CUSTOM
Type
CUSTOM
Details
The product was purified by chromatography with dichloromethane

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC=C(N=C1C1=CC=C(C=C1)Cl)Br
Measurements
Type Value Analysis
AMOUNT: MASS 11.93 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 103.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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